Trilobatin 2/'/'-acetate
Overview
Description
Synthesis Analysis
The synthesis of trilobatin derivatives, including trilobatin 2''-acetate, has been a subject of study to understand its chemical composition and potential applications. One method involves the synthesis of trilobatin from naringin, highlighting a three-step process with an overall yield of 30%. The key step in this synthesis is the acid-catalyzed site-selective hydrolysis of the terminal α-rhamnopyranosidic linkage in neohesperidose, a component of naringin, under controlled conditions using a high-pressure steam sterilizer (Kurahayashi et al., 2018).
Molecular Structure Analysis
The molecular structure of trilobatin and its derivatives is critical in understanding their chemical behavior and potential applications. Trilobatin 2''-acetate was identified and structurally characterized in studies involving Lithocarpus polystachyus, where spectroscopic methods, including HPLC, EIS-MS, and NMR analyses, were used (Dong et al., 2012).
Chemical Reactions and Properties
Trilobatin and its derivatives participate in various chemical reactions that define their functional properties. The synthesis of trilobatin itself involves carbon-carbon bond-forming steps that are crucial for its molecular structure and function. Such synthetic approaches contribute to understanding the chemical reactions trilobatin can undergo and its resulting properties (Marshall & Jiang, 1999).
Scientific Research Applications
Anti-Type 2 Diabetes Effect : Trilobatin exhibits an anti-type 2 diabetes effect by activating the Nrf2/ARE signaling pathway and regulating insulin signaling transduction. This effect was observed in KK-Ay mice, a model for studying diabetes (Shi et al., 2022).
Improving Insulin Resistance : It improves insulin resistance in skeletal muscle of obese animal models by enhancing glucose uptake and phosphorylation of IRS1 and AKT, as shown in studies involving C2C12 myotubes and ob/ob mice (Liu et al., 2020).
Cancer Research : Trilobatin induces apoptosis and reduces stemness in gefitinib-resistant lung cancer cells by suppressing NF-κB activity, offering potential therapeutic applications in lung cancer treatment (Li et al., 2021).
Anti-inflammatory and Antioxidant Effects : In studies involving lipopolysaccharide-induced acute lung injury, trilobatin effectively reduced inflammation and oxidative stress by activating the AMPK/GSK3-Nrf2 pathway and inhibiting NF-κB (Zhong et al., 2020).
Analgesic Effect : Aristolochia trilobata stem essential oil and its main compound, 6-methyl-5-hepten-2yl acetate, exhibited an analgesic effect in rodents without affecting motor coordination (Quintans et al., 2017).
Obesity and Gut Microbiota : Trilobatin significantly reduces obesity-induced weight gain and fat accumulation in obese rats, potentially through mechanisms involving the regulation of gut microbiota (Shen et al., 2021).
Inhibition of α-Glucosidase : It acts as a potent α-glucosidase inhibitor, which aids in treating type 2 diabetes mellitus by affecting the microenvironment and conformation of this enzyme (He et al., 2022).
Cardioprotective Effects : Trilobatin protects cardiomyocytes from hypoxia/reperfusion injury by regulating the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway (Chen & He, 2020).
HIV-1 Entry Inhibitor : Exhibiting broad anti-HIV-1 activity with low cytotoxicity, trilobatin is a promising small-molecule entry inhibitor for clinical combination therapy (Yin et al., 2018).
Antioxidant Activities : Dihydrochalcone glucosides, including trilobatin, from Lithocarpus pachyphyllus leaves have shown strong antioxidant activities, suggesting potential applications in dietary supplements and pharmaceuticals (Yang et al., 2004).
Future Directions
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEAJYJXGQAYRU-DODNOZFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trilobatin 2/'/'-acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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